molecular formula C18H20N2O5 B5836376 methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate

methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate

Cat. No. B5836376
M. Wt: 344.4 g/mol
InChI Key: DLAPJVQUQMCECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate, also known as DMAC-MeOB, is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, chemistry, and material science.

Mechanism of Action

The mechanism of action of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has also been shown to generate reactive oxygen species (ROS) upon activation by light, which can cause oxidative damage to cancer cells and lead to their destruction.
Biochemical and Physiological Effects:
methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has also been shown to exhibit good stability and solubility in various solvents, which makes it suitable for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate is its versatility, which allows it to be used in various applications across different fields of science. methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources.
One of the limitations of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate is its relatively low quantum yield, which limits its efficiency as a photosensitizer in PDT. methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate also exhibits poor water solubility, which can limit its use in biological applications.

Future Directions

There are several future directions for research on methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate. One potential direction is the development of more efficient photosensitizers based on methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate, which could improve the efficacy of PDT as a cancer treatment. Another direction is the synthesis of novel organic materials based on methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate, which could have potential applications in various fields of material science. Finally, further studies are needed to elucidate the mechanism of action of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate and its potential applications in medicine and other fields of science.

Synthesis Methods

The synthesis of methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate involves the reaction of 2,4-dimethoxyaniline with methyl 3-amino-4-methylbenzoate in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate.

Scientific Research Applications

Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has also been investigated for its potential use as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
In material science, methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate has also been used as a ligand for the preparation of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

methyl 3-[(2,4-dimethoxyphenyl)carbamoylamino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-5-6-12(17(21)25-4)9-15(11)20-18(22)19-14-8-7-13(23-2)10-16(14)24-3/h5-10H,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPJVQUQMCECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.